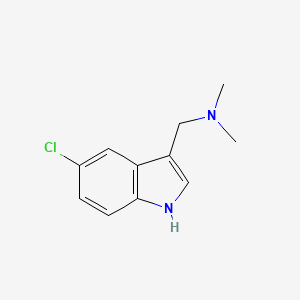

5-CHLOROGRAMINE

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2/c1-14(2)7-8-6-13-11-4-3-9(12)5-10(8)11/h3-6,13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGPJIAGKMKHPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542091 | |

| Record name | 1-(5-Chloro-1H-indol-3-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830-94-4 | |

| Record name | 5-Chloro-N,N-dimethyl-1H-indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloro-1H-indol-3-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chlorogramine (CAS 830-94-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorogramine, with the CAS number 830-94-4, is a halogenated derivative of the naturally occurring indole alkaloid, gramine.[1] Its chemical name is [(5-chloro-1H-indol-3-yl)methyl]dimethylamine.[1] The presence of a chlorine atom on the indole ring significantly influences the molecule's electronic properties and, potentially, its biological activity, making it a compound of interest for medicinal chemists and drug discovery professionals.[2] This guide provides a comprehensive technical overview of this compound, including its synthesis, chemical properties, analytical characterization, and potential applications, with the aim of equipping researchers with the knowledge to effectively utilize this compound in their work.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and application in research.

| Property | Value | Source |

| CAS Number | 830-94-4 | [1] |

| Molecular Formula | C₁₁H₁₃ClN₂ | [1] |

| Molecular Weight | 208.69 g/mol | [1] |

| Melting Point | 150 °C | [3] |

| Boiling Point | 327.421 °C at 760 mmHg | [3] |

| Density | 1.225 g/cm³ | [3] |

| Appearance | White crystalline solid | [4] |

| Solubility | Soluble in organic solvents such as dioxane, methylene chloride, acetone, and diisopropyl ether. | [4] |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Mannich reaction, a classic example of aminoalkylation.[5] This three-component condensation reaction involves the reaction of 5-chloroindole with formaldehyde and dimethylamine.[4]

Reaction Scheme

Caption: Synthesis of this compound via the Mannich Reaction.

Detailed Experimental Protocol

The following protocol is based on established literature procedures for the synthesis of this compound.[4]

Materials:

-

5-Chloro-1H-indole

-

Aqueous dimethylamine (40% solution)

-

Aqueous formaldehyde (37% solution)

-

Dioxane

-

Acetic acid

-

Water

-

Diethyl ether

-

Sodium hydroxide

-

Methylene chloride

-

Brine

-

Anhydrous potassium carbonate

-

Acetone

-

Diisopropyl ether

Procedure:

-

In a suitable reaction vessel, combine aqueous dimethylamine and aqueous formaldehyde in a mixture of dioxane and acetic acid.

-

Slowly add a solution of 5-chloro-1H-indole in dioxane to the mixture while stirring.

-

Continue stirring the reaction mixture at room temperature for approximately 18 hours.

-

Concentrate the reaction mixture by rotary evaporation.

-

Dilute the concentrated mixture with water and perform a liquid-liquid extraction with diethyl ether to remove any unreacted starting material.

-

Separate the aqueous phase, cool it in an ice bath, and basify with a sodium hydroxide solution.

-

Extract the basic aqueous phase with methylene chloride.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic phase over anhydrous potassium carbonate, filter, and evaporate the solvent.

-

Recrystallize the crude product from a mixture of acetone and diisopropyl ether to yield pure this compound as white crystals.[4]

Chemical Reactivity and Synthetic Utility

This compound, as a derivative of gramine, is a valuable synthetic intermediate. The dimethylaminomethyl group at the 3-position of the indole ring is a good leaving group, allowing for the introduction of various nucleophiles. This reactivity makes this compound a versatile building block for the synthesis of more complex indole derivatives, which are prevalent in many biologically active compounds and pharmaceuticals.[6][7] For instance, it can be used in the synthesis of tryptophan analogs and other tryptamine derivatives.[8] The chloro-substituent at the 5-position offers a site for further functionalization through cross-coupling reactions, further expanding its synthetic potential.[2]

Analytical Characterization

Accurate characterization of this compound is crucial for quality control and for confirming its structure in synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

-

Indole N-H: A broad singlet is expected in the downfield region, typically around δ 8.0-8.5 ppm.

-

Aromatic Protons (Indole Ring): The protons on the indole ring will appear in the aromatic region (δ 7.0-8.0 ppm). The proton at C4 will likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C7 a doublet. The proton at C2 will appear as a singlet.

-

Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the methylene group is expected around δ 3.5-4.0 ppm.

-

Methyl Protons (-N(CH₃)₂): A singlet integrating to six protons for the two methyl groups will be observed in the upfield region, typically around δ 2.2-2.5 ppm.

Predicted ¹³C NMR Spectrum:

-

Indole Carbons: The carbon atoms of the indole ring will resonate in the aromatic region (δ 110-140 ppm). The carbon bearing the chlorine atom (C5) will be influenced by the halogen's electronic effects.

-

Methylene Carbon (-CH₂-): The methylene carbon is expected to appear around δ 50-60 ppm.

-

Methyl Carbons (-N(CH₃)₂): The two equivalent methyl carbons will give a single signal in the upfield region, typically around δ 45-50 ppm.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (208.69 g/mol ). A characteristic fragmentation pattern for gramine derivatives involves the cleavage of the C-C bond between the indole ring and the aminomethyl group, leading to a stable indolyl-methyl cation.[10][11] Therefore, a prominent fragment ion at m/z 130 (for the indole-3-methylene fragment) would be expected, although the chloro-substituent will alter this to m/z 164/166 due to the isotopic abundance of chlorine. The base peak is often the dimethylaminomethyl cation at m/z 58.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

-

N-H Stretch: A sharp peak around 3400-3500 cm⁻¹ corresponding to the indole N-H stretching vibration.

-

C-H Stretch (Aromatic): Peaks in the region of 3000-3100 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks in the region of 2800-3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Bands in the 1000-1250 cm⁻¹ region.

-

C-Cl Stretch: A peak in the fingerprint region, typically around 600-800 cm⁻¹.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

For purity analysis and quantification of this compound, reversed-phase HPLC with UV detection would be a suitable method, given its aromatic nature. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution would likely provide good separation. Gas chromatography could also be employed, potentially after derivatization to increase volatility, and would be particularly useful when coupled with mass spectrometry (GC-MS) for impurity identification.

Biological and Pharmacological Potential

While specific studies on the biological activity of this compound are limited in publicly available literature, the broader class of gramine and its derivatives has been shown to exhibit a range of biological activities, including antimicrobial, antiviral, and antitumor effects. The introduction of a chlorine atom can significantly modulate the pharmacological profile of a molecule, often enhancing its potency or altering its selectivity.[2] Therefore, this compound represents a lead compound for further investigation and derivatization in drug discovery programs. Its structural similarity to known bioactive indole alkaloids suggests potential activity in various therapeutic areas.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically accessible and versatile indole derivative with significant potential as a building block in medicinal chemistry and drug discovery. Its straightforward synthesis via the Mannich reaction and the reactivity of its dimethylaminomethyl group make it an attractive starting material for the preparation of a diverse range of more complex molecules. While its specific biological profile remains largely unexplored, the known activities of related compounds suggest that this compound and its derivatives are promising candidates for future pharmacological evaluation. This guide provides a foundational understanding of this compound to support and encourage further research into its properties and applications.

References

- 1. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. youtube.com [youtube.com]

- 5. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. List of Pharma Intermediates [qinmuchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. yeditepejhs.org [yeditepejhs.org]

- 9. Detection of a novel intramolecular rearrangement during gramine biosynthesis in barley using stable isotope-labeled tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

5-Chlorogramine: A Technical Guide to a Promising but Underexplored Molecule for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorogramine is a halogenated derivative of gramine, an indole alkaloid found in various plants. While gramine itself has been the subject of considerable research due to its diverse biological activities, this compound remains a relatively unexplored compound.[1][2][3][4] This technical guide aims to provide a comprehensive overview of the potential uses of this compound, based on the known pharmacological properties of its parent compound and the well-established role of chlorination in medicinal chemistry. The introduction of a chlorine atom to the indole ring of gramine is expected to significantly modify its physicochemical properties, potentially leading to enhanced biological activity and novel therapeutic applications.[5][6]

This document will delve into the synthesis, potential mechanisms of action, and prospective applications of this compound in various fields of drug discovery, including its potential as an antimicrobial, a modulator of the serotonergic system, and an anti-inflammatory agent. We will also propose experimental workflows for its investigation and discuss future research directions.

Synthesis and Chemical Properties of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from 5-chloroindole. A common synthetic route is the Mannich reaction, which involves the aminomethylation of the indole ring.

General Synthetic Workflow:

-

Starting Material: 5-chloroindole.

-

Reagents: Formaldehyde and dimethylamine.

-

Reaction: The Mannich reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, at a controlled temperature.

-

Product: The reaction yields this compound (5-chloro-3-(dimethylaminomethyl)-1H-indole).

References

- 1. Antimicrobial activity of N-chloramine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Involvement of the 5-HT(2) receptor in hyperthermia induced by p-chloroamphetamine, a serotonin-releasing drug in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of the brain serotonergic system in the locomotor stimulant effects of chlorpheniramine in Wistar rats: implication of postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4282233A - Antihistaminic 11-(4-piperidylidene)-5H-benzo-[5,6]-cyclohepta-[1,2-b]-pyridines - Google Patents [patents.google.com]

- 5. An Overview of Antimicrobial Properties of Different Classes of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 5-chloro-1H-indole-3-methanamine: A Technical Guide for Drug Development Professionals

Abstract

5-chloro-1H-indole-3-methanamine is a pivotal structural motif in contemporary medicinal chemistry, serving as a foundational building block for a diverse array of pharmacologically active agents. The strategic incorporation of a chlorine atom at the 5-position of the indole ring significantly influences the molecule's electronic properties and metabolic stability, often enhancing its therapeutic potential. This guide provides an in-depth exploration of the prevalent synthetic pathways leading to 5-chloro-1H-indole-3-methanamine, with a focus on the underlying chemical principles, optimization of reaction conditions, and practical, field-proven insights for researchers in drug discovery and development.

Introduction: The Significance of the 5-Chloroindole Scaffold

The indole nucleus is a privileged scaffold in drug design, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Halogenated indoles, particularly 5-chloroindole derivatives, have garnered substantial attention for their broad spectrum of biological activities, including potent anticancer and antiviral properties.[1][2] The presence of the chlorine atom at the 5-position can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] 5-chloro-1H-indole-3-methanamine, a tryptamine derivative, is a key intermediate in the synthesis of compounds targeting a range of receptors and enzymes, making its efficient and scalable synthesis a critical aspect of drug development programs.

Strategic Approaches to the Synthesis of 5-chloro-1H-indole-3-methanamine

The synthesis of 5-chloro-1H-indole-3-methanamine can be approached through several strategic routes, primarily converging on the functionalization of the C-3 position of a pre-formed 5-chloroindole ring. The choice of synthetic pathway often depends on the availability of starting materials, desired scale of production, and the need to avoid harsh reaction conditions that could compromise the integrity of the indole core.

Two primary and robust strategies will be discussed in detail:

-

Route A: Multi-step Synthesis via a Nitrovinyl Intermediate: This classic and reliable approach involves the condensation of 5-chloroindole-3-carboxaldehyde with nitromethane, followed by the reduction of the resulting nitrovinyl group.

-

Route B: Direct Reductive Amination of 5-chloroindole-3-carboxaldehyde: A more convergent and atom-economical pathway that directly converts the aldehyde to the amine in a single pot.

Foundational Starting Material: 5-Chloroindole and its 3-Carboxaldehyde Derivative

A prerequisite for the synthesis of the target molecule is the availability of 5-chloroindole and, more directly, 5-chloroindole-3-carboxaldehyde.

Synthesis of 5-Chloroindole

While commercially available, a scalable and cost-effective synthesis of 5-chloroindole is often desired. A well-documented and industrially viable method is the copper-catalyzed halogen exchange reaction from the more readily available 5-bromoindole.[3][4]

Synthesis of 5-Chloroindole-3-carboxaldehyde

The introduction of a formyl group at the C-3 position of 5-chloroindole is most commonly achieved through the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[5]

Detailed Synthetic Pathways to 5-chloro-1H-indole-3-methanamine

Route A: Synthesis via a 3-(2-Nitrovinyl)indole Intermediate

This two-step sequence is a robust and widely applicable method for the preparation of tryptamines from indole-3-carboxaldehydes.[3]

Step 1: Henry Reaction (Knoevenagel Condensation)

The first step involves a base-catalyzed condensation between 5-chloroindole-3-carboxaldehyde and nitromethane to yield 5-chloro-3-(2-nitrovinyl)-1H-indole. This reaction, a variant of the Henry reaction, proceeds via the formation of a nitronate anion which then attacks the electrophilic carbonyl carbon of the aldehyde.

Step 2: Reduction of the Nitrovinyl Group

The nitrovinyl intermediate is then reduced to the corresponding primary amine. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can be effective, they may lead to partial dehalogenation of the indole ring.[3] A milder and more selective method involves the use of sodium borohydride (NaBH₄) in the presence of a nickel (II) salt, such as nickel (II) acetate tetrahydrate (Ni(OAc)₂·4H₂O), which has been shown to be effective for the reduction of nitroalkenes without affecting aryl halides.[3]

Experimental Protocol: Synthesis of 5-chloro-1H-indole-3-methanamine via the Nitrovinyl Intermediate

Part 1: Synthesis of 5-chloro-3-(2-nitrovinyl)-1H-indole

-

To a solution of 5-chloroindole-3-carboxaldehyde (1.0 eq) in nitromethane (10-15 vol), add ammonium acetate (1.5-2.0 eq).

-

Heat the mixture to reflux (approximately 100-105 °C) for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield 5-chloro-3-(2-nitrovinyl)-1H-indole.

Part 2: Reduction to 5-chloro-1H-indole-3-methanamine

-

Suspend 5-chloro-3-(2-nitrovinyl)-1H-indole (1.0 eq) and nickel (II) acetate tetrahydrate (1.0 eq) in a mixture of acetonitrile and water (e.g., 60:1 v/v).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add sodium borohydride (4.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 20-30 minutes.

-

Quench the reaction by the slow addition of aqueous ammonia.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-chloro-1H-indole-3-methanamine.

Route B: Direct Reductive Amination

Direct reductive amination is a highly efficient one-pot procedure that combines the formation of an imine or enamine from the aldehyde and an amine source, followed by its in-situ reduction. This approach is often preferred due to its operational simplicity and reduced waste generation.

For the synthesis of a primary amine, a common strategy involves the use of ammonia or an ammonia equivalent, followed by reduction with a suitable hydride reagent.

Experimental Protocol: Direct Reductive Amination of 5-chloroindole-3-carboxaldehyde

-

To a solution of 5-chloroindole-3-carboxaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (e.g., 7N solution, 10-20 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the dropwise addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate or a similar organic solvent.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by column chromatography or by crystallization from a suitable solvent system to yield pure 5-chloro-1H-indole-3-methanamine.

Data Presentation and Workflow Visualization

Table 1: Comparison of Synthetic Routes

| Feature | Route A: Nitrovinyl Intermediate | Route B: Direct Reductive Amination |

| Number of Steps | 2 | 1 |

| Key Reagents | Nitromethane, Ammonium Acetate, NaBH₄, Ni(OAc)₂·4H₂O | Ammonia, NaBH₄ |

| Overall Yield | Moderate to Good | Good to Excellent |

| Atom Economy | Lower | Higher |

| Considerations | Isolation of the nitrovinyl intermediate required. Milder conditions for the reduction step are crucial to prevent dehalogenation. | One-pot procedure, operationally simpler. Optimization of ammonia concentration and reaction time may be necessary. |

Diagram 1: Synthetic Pathways to 5-chloro-1H-indole-3-methanamine

Caption: Overview of the primary synthetic routes to 5-chloro-1H-indole-3-methanamine.

Conclusion

The synthesis of 5-chloro-1H-indole-3-methanamine is a well-established process with multiple viable routes available to the synthetic chemist. The choice between a multi-step approach via a nitrovinyl intermediate and a more direct reductive amination will depend on project-specific requirements such as scale, purity, and available resources. The protocols and insights provided in this guide are intended to serve as a robust starting point for the development and optimization of synthetic procedures for this valuable building block in drug discovery. As with any chemical synthesis, careful attention to reaction monitoring, purification, and characterization is paramount to ensuring the quality and reproducibility of the final product.

References

The Multifaceted Biological Activities of Gramine and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword

Gramine, a seemingly simple indole alkaloid first isolated from Arundo donax L., has emerged from its role as a plant defense compound to become a privileged scaffold in medicinal chemistry.[1][2] Its inherent biological activities, coupled with its synthetic tractability, have positioned gramine and its derivatives as promising candidates for the development of novel therapeutics across a spectrum of diseases. This technical guide provides an in-depth exploration of the diverse biological activities of gramine-based molecules, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the chemical space and unlock the full therapeutic potential of this remarkable natural product.[3][4] We will delve into the key mechanisms of action, present quantitative structure-activity relationship (QSAR) insights, and provide detailed experimental protocols to empower your research endeavors.

I. The Broad Spectrum of Biological Activity: From Microbes to Mammalian Cells

Gramine and its synthetic analogs exhibit a remarkable range of biological activities, a testament to the versatility of the indole core.[5][6] This section will explore the key therapeutic areas where gramine derivatives have shown significant promise.

Antimicrobial and Antifungal Activity: A Renewed Arsenal Against Drug Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Gramine itself has demonstrated inhibitory effects against various bacteria.[7] For instance, gramine can effectively inhibit the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) of 16.92 and 6.26 μg/mL, respectively.[1] It also shows mild activity against methicillin-resistant S. aureus (MRSA).[1]

Derivatization of the gramine scaffold has led to compounds with enhanced and broadened antimicrobial and antifungal activities. The introduction of an acylamino group, for example, has been shown to confer moderate antibacterial activity against S. aureus.[7] Furthermore, certain gramine derivatives have displayed notable antifungal activity against pathogenic fungi like Candida glabris and Aspergillus niger.[1]

Table 1: Selected Antimicrobial and Antifungal Activities of Gramine and Its Derivatives

| Compound/Derivative | Target Organism | Activity Metric | Value | Reference(s) |

| Gramine | Escherichia coli | MIC | 16.92 µg/mL | [1] |

| Gramine | Staphylococcus aureus | MIC | 6.26 µg/mL | [1] |

| Gramine | Methicillin-resistant S. aureus (MRSA) | Inhibition Rate | 82% at 400 µg/mL | [1] |

| Acylamino-gramine derivatives (21a, 21b) | Staphylococcus aureus | MIC | 30 µg/mL | [1] |

| Gramine derivative (77b) | Candida glabris | Inhibitory Zone | 11 mm | [1] |

| Gramine derivative (77b) | Aspergillus niger | Inhibitory Zone | 10 mm | [1] |

| Gramine derivatives (76e, 78) | Phytophthora piricola | Inhibition Rate | >90% at 50 µg/mL | [1] |

Antiviral Activity: Targeting Viral Replication and Assembly

The antiviral potential of gramine derivatives has been explored against a range of viruses. While gramine itself did not show activity against Enterovirus 71 (EV71), a causative agent of hand, foot, and mouth disease, several of its derivatives have demonstrated significant inhibitory effects.[8][9] One notable derivative, compound 4s, which contains pyridine and benzothiazole units, was found to be a potent inhibitor of EV71, targeting the early stages of viral replication after entry.[8] This compound was shown to inhibit viral RNA replication, protein synthesis, and virus-induced apoptosis.[8][9]

Gramine analogs have also been investigated for their activity against plant viruses, such as the tobacco mosaic virus (TMV).[10][11] Studies suggest that these compounds may inhibit virus assembly by cross-linking the TMV capsid protein.[10][11]

Table 2: Antiviral Activity of Gramine Derivatives

| Compound/Derivative | Target Virus | Cell Line | Activity Metric | Value | Reference(s) |

| Gramine Derivative (75) | Enterovirus 71 (EV71) | Vero | EC₅₀ | 7.6 µg/mL | [12] |

| Gramine Derivative (75) | Enterovirus 71 (EV71) | RD | EC₅₀ | 9.1 µg/mL | [12] |

| Ribavirin (Control) | Enterovirus 71 (EV71) | Vero | EC₅₀ | 44.6 µg/mL | [12] |

| Ribavirin (Control) | Enterovirus 71 (EV71) | RD | EC₅₀ | 32.1 µg/mL | [12] |

| Gramine Analogs (22, 30, 31) | Tobacco Mosaic Virus (TMV) | - | Antiviral Effect | Higher than ningnanmycin | [10] |

Antitumor Activity: Inducing Apoptosis and Inhibiting Metastasis

The development of novel anticancer agents is a cornerstone of modern drug discovery. Gramine and its derivatives have shown promising antitumor activity against various cancer cell lines.[1] For instance, gramine has exhibited chemopreventive effects in a hamster buccal pouch model of oral squamous cell carcinoma, which may be attributed to its antioxidant and anti-lipid peroxidative properties.[1]

Structural modifications of the gramine scaffold have yielded potent anti-gastric cancer agents.[13][14] The introduction of nitrogen-containing heterocyclic rings and terminal alkyne groups has been a successful strategy to enhance anticancer activity.[7][13] One such derivative, compound 16h (also referred to as 79c in some literature), displayed an IC₅₀ value of 3.74 μM against MGC803 human gastric cancer cells.[1][13] Mechanistic studies revealed that this compound induces mitochondria-mediated apoptosis, causes cell cycle arrest at the G2/M phase, and inhibits cancer cell metastasis.[1][13][14]

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Chronic inflammation is a hallmark of many diseases. Gramine has demonstrated anti-inflammatory properties through the modulation of several key signaling pathways.[1] It has been shown to exert its effects via the EGFR/PI3K/Akt/mTOR/IKK/NF-κB and JAK/STAT3 signaling pathways.[1] Furthermore, gramine can inhibit the release of pro-inflammatory mediators such as interleukin-1β (IL-1β), IL-6, tumor necrosis factor (TNF)-α, and nitric oxide (NO) from lipopolysaccharide (LPS)-induced microglia.[1][15] It also reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

II. Mechanisms of Action: A Deeper Dive into Cellular Targets

Understanding the molecular mechanisms by which gramine and its derivatives exert their biological effects is crucial for rational drug design and optimization.

Inhibition of Inflammatory Pathways

A significant aspect of gramine's bioactivity is its ability to modulate inflammatory responses. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Gramine has been shown to inhibit the nuclear translocation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[1]

Caption: Inhibition of the NF-κB Signaling Pathway by Gramine.

Induction of Apoptosis in Cancer Cells

The antitumor activity of gramine derivatives is often linked to their ability to induce programmed cell death, or apoptosis. As mentioned, compound 16h/79c triggers the intrinsic apoptotic pathway, which is mediated by the mitochondria.[13][14] This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death.

Caption: Mitochondria-Mediated Apoptosis Induced by a Gramine Derivative.

III. Experimental Protocols: A Guide to Assessing Biological Activity

To facilitate further research, this section provides standardized protocols for evaluating the key biological activities of gramine and its derivatives.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compound (gramine or derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (broth with solvent)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the test compound dilutions, positive control, and negative control.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm.

In Vitro Antiviral Assay (Cytopathic Effect Inhibition)

This protocol describes a method to assess the antiviral activity of compounds by measuring the inhibition of virus-induced cytopathic effects (CPE).

Materials:

-

Host cell line (e.g., Vero, RD)

-

Virus stock (e.g., EV71)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

96-well cell culture plates

-

Test compound

-

Positive control antiviral drug (e.g., ribavirin)

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the compound dilutions.

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.

-

Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to observe CPE in the virus control wells (typically 2-3 days).

-

Assess cell viability using a suitable assay.

-

Calculate the 50% effective concentration (EC₅₀) from the dose-response curve.

IV. Structure-Activity Relationships (SAR) and Future Directions

The extensive research into gramine derivatives has provided valuable insights into their structure-activity relationships. For instance, in the context of anti-gastric cancer activity, the presence of a terminal alkyne group has been identified as a key feature for enhanced potency.[13] Similarly, for Ca²⁺ release from the sarcoplasmic reticulum, 1-methylation and/or 5- and 6-bromination of the indole skeleton are important for activity.[16]

Future research should focus on:

-

Rational Design: Leveraging QSAR and computational modeling to design novel derivatives with improved potency and selectivity.[17][18]

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most promising compounds.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profiles of lead compounds in relevant animal models.

The journey of gramine from a plant metabolite to a versatile drug discovery platform is a compelling example of nature's ingenuity. With continued interdisciplinary research, gramine and its derivatives hold the potential to yield the next generation of therapeutics for a wide range of human diseases.

V. References

-

Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5695. --INVALID-LINK--

-

Wei, Y., Chen, C., Liu, Q., Wang, Y., Du, Q., & Li, Z. (2014). Discovery of gramine derivatives that inhibit the early stage of EV71 replication in vitro. Molecules, 19(6), 8949-8964. --INVALID-LINK--

-

Wang, L., Wang, Y., Li, Y., Zhang, Y., Wang, J., & Li, Z. (2018). Bioactivity-guided synthesis of gramine derivatives as new MT1 and 5-HT1A receptors agonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1146-1153. --INVALID-LINK--

-

Wei, Y., Chen, C., Liu, Q., Wang, Y., Du, Q., & Li, Z. (2014). Discovery of Gramine Derivatives That Inhibit the Early Stage of EV71 Replication in Vitro. Molecules, 19(6), 8949-8964. --INVALID-LINK--

-

Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Semantic Scholar. --INVALID-LINK--

-

Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. ResearchGate. --INVALID-LINK--

-

Lu, A., Wang, T., Hui, H., Wei, X., Cui, W., Zhou, C., ... & Wang, Q. (2019). Natural Products for Drug Discovery: Discovery of Gramines as Novel Agents against a Plant Virus. Journal of Agricultural and Food Chemistry, 67(8), 2148-2156. --INVALID-LINK--

-

Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. PubMed. --INVALID-LINK--

-

Lu, A., Wang, T., Hui, H., Wei, X., Cui, W., Zhou, C., ... & Wang, Q. (2019). Natural Products for Drug Discovery: Discovery of Gramines as Novel Agents against a Plant Virus. ResearchGate. --INVALID-LINK--

-

Berdzik, P., Wujec, M., & Paneth, P. (2021). Design of the new gramine derivatives. Examples of bioactive indole derivatives substituted at the C3 position or at the C3 and N1 positions. ResearchGate. --INVALID-LINK--

-

Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. MDPI. --INVALID-LINK--

-

Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. OUCI. --INVALID-LINK--

-

Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. NOAA Library and Info Services - Discover. --INVALID-LINK--

-

BenchChem. (2025). Gramine Derivatives vs. a World of Alternatives: A Comparative Guide to Structure-Activity Relationships. BenchChem. --INVALID-LINK--

-

Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). The structures and antifungal activity of compounds 77–78. ResearchGate. --INVALID-LINK--

-

Berdzik, P., Wujec, M., & Paneth, P. (2023). Novel gramine-based bioconjugates obtained by click chemistry as cytoprotective compounds and potent antibacterial and antifungal agents. ResearchGate. --INVALID-LINK--

-

Zhang, Q., Li, X., Zhang, Y., Li, Y., Wang, J., & Li, Z. (2020). Gramine-based structure optimization to enhance anti-gastric cancer activity. Bioorganic & Medicinal Chemistry Letters, 30(24), 127629. --INVALID-LINK--

-

Zhang, Q., Li, X., Zhang, Y., Li, Y., Wang, J., & Li, Z. (2020). Gramine-based structure optimization to enhance anti-gastric cancer activity. ResearchGate. --INVALID-LINK--

-

Li, Y., Wang, Y., Zhang, Y., Li, X., & Li, Z. (2022). The antifungal activity of GA and its derivatives against F. graminearum in vitro. ResearchGate. --INVALID-LINK--

-

Berdzik, P., Wujec, M., & Paneth, P. (2023). Novel gramine-based bioconjugates obtained by click chemistry as cytoprotective compounds and potent antibacterial and antifungal agents. PubMed. --INVALID-LINK--

-

Nakahata, N., Harada, Y., Tsuji, M., Kon-ya, K., Shizuri, Y., & Ohizumi, Y. (1999). Structure-activity relationship of gramine derivatives in Ca(2+) release from sarcoplasmic reticulum. European Journal of Pharmacology, 382(2), 129-132. --INVALID-LINK--

-

BenchChem. (n.d.). Gramine. BenchChem. --INVALID-LINK--

-

Lu, X., Wang, Y., Zhang, Y., Li, X., & Li, Z. (2021). Gramine inhibited the release of pro-inflammatory mediators in microglia. ResearchGate. --INVALID-LINK--

-

Wikipedia. (n.d.). Gramine. Wikipedia. --INVALID-LINK--

-

Wang, Y., Li, Y., Zhang, Y., Li, X., & Li, Z. (2021). Gramine promotes functional recovery after spinal cord injury via ameliorating microglia activation. PubMed Central. --INVALID-LINK--

-

Wikipedia. (n.d.). Quantitative structure–activity relationship. Wikipedia. --INVALID-LINK--

-

Longdom Publishing. (n.d.). Study of Quantitative structure-activity relationship analysis (QSAR) for drug development. Longdom Publishing. --INVALID-LINK--

References

- 1. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. [PDF] Recent Developments of Gramine: Chemistry and Biological Activity | Semantic Scholar [semanticscholar.org]

- 4. Recent Developments of Gramine: Chemistry and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Developments of Gramine: Chemistry and Biological Activity [ouci.dntb.gov.ua]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery of gramine derivatives that inhibit the early stage of EV71 replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Gramine Derivatives That Inhibit the Early Stage of EV71 Replication in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Products for Drug Discovery: Discovery of Gramines as Novel Agents against a Plant Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Gramine-based structure optimization to enhance anti-gastric cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Structure-activity relationship of gramine derivatives in Ca(2+) release from sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 18. longdom.org [longdom.org]

5-chlorogramine mechanism of action theories

An In-Depth Technical Guide to the Theoretical Mechanisms of Action of 5-Chlorogramine

Introduction

This compound is an indole alkaloid, a derivative of the naturally occurring compound gramine. Gramine itself, N,N-dimethyl-1H-indole-3-methylamine, is found in various plants and is known for a range of biological activities, including anti-inflammatory, antifungal, and antitumor effects.[1][2][3] The introduction of a chlorine atom at the 5-position of the indole ring is anticipated to significantly modify its electronic properties and, consequently, its biological activity and mechanism of action.[4] While this compound is not extensively characterized in the scientific literature, we can postulate several well-grounded theories for its mechanism of action based on the known activities of its parent compound, the 5-chloroindole scaffold, and the broader class of indole alkaloids.

This guide will provide a comprehensive exploration of these theoretical mechanisms, designed for researchers, scientists, and drug development professionals. Each section will delve into a potential mechanism, supported by evidence from related compounds, and will include detailed experimental protocols to validate these hypotheses.

Theory 1: Inhibition of Microtubule Polymerization

A prominent theory for the mechanism of action of this compound is the disruption of microtubule dynamics. The indole nucleus is a "privileged scaffold" in medicinal chemistry and is a core component of numerous compounds that function as tubulin inhibitors.[5][6] These agents interfere with the cell cycle, leading to mitotic arrest and apoptosis, making them a cornerstone of cancer chemotherapy.[7]

The Rationale: Indole Alkaloids as Tubulin Binders

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for forming the mitotic spindle during cell division.[8] Many indole-containing natural products and synthetic molecules, such as vinca alkaloids, exert their potent anticancer effects by binding to tubulin and either inhibiting its polymerization or preventing its depolymerization.[6][7] Given that gramine is an indole alkaloid, it is plausible that this compound could interact with tubulin. The 5-chloro substitution may enhance this activity by altering the molecule's binding affinity for sites on the tubulin dimer, such as the colchicine-binding site, a common target for indole-based inhibitors.[8]

Proposed Mechanism

It is hypothesized that this compound binds to β-tubulin, possibly at the colchicine binding site, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation would lead to a cascade of downstream events, including the activation of the spindle assembly checkpoint, cell cycle arrest in the G2/M phase, and ultimately, the induction of apoptosis.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

To directly test this theory, a fluorescence-based in vitro tubulin polymerization assay can be employed. This assay monitors the assembly of purified tubulin into microtubules in the presence of the test compound.[9][10]

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Protocol:

-

Reagent Preparation: Thaw >99% pure tubulin, GTP stock, and general tubulin buffer on ice. Prepare a tubulin reaction mix to a final concentration of 2 mg/mL tubulin in buffer supplemented with 1 mM GTP and a fluorescent reporter dye.[9][10]

-

Compound Dilution: Prepare a 10x stock of this compound in general tubulin buffer. As controls, prepare 10x stocks of a known inhibitor (e.g., Nocodazole) and a stabilizer (e.g., Paclitaxel).[9]

-

Assay Plate Setup: In a pre-warmed (37°C) 96-well plate, add 5 µL of the 10x test compound, controls, or vehicle buffer to the appropriate wells.

-

Initiation of Polymerization: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence intensity at time zero and then kinetically every 60 seconds for 60 minutes.

-

Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and maximum fluorescence compared to the vehicle control indicates inhibition of polymerization. Calculate the IC50 value for this compound.

Theory 2: Positive Allosteric Modulation of the 5-HT₃ Receptor

Another compelling theory stems from the activity of the 5-chloroindole moiety itself. The 5-HT₃ receptor is a ligand-gated ion channel, and its modulation has significant therapeutic implications, particularly in emesis and irritable bowel syndrome.

The Rationale: 5-Chloroindole as a 5-HT₃ Receptor Modulator

A study has identified 5-chloroindole as a potent positive allosteric modulator (PAM) of the human 5-HT₃A receptor.[11] PAMs bind to a site on the receptor distinct from the agonist binding site and enhance the receptor's response to the endogenous agonist (serotonin). Given that this compound contains this exact scaffold, it is highly probable that it retains this modulatory activity.

Proposed Mechanism

This compound is theorized to bind to an allosteric site on the 5-HT₃ receptor. This binding event is proposed to induce a conformational change that increases the affinity of the receptor for serotonin or enhances the channel's opening in response to agonist binding. This would lead to an amplification of serotonergic signaling in tissues where 5-HT₃ receptors are expressed, such as the central and peripheral nervous systems.

Experimental Workflow: Calcium Influx Assay

The function of the 5-HT₃ receptor, being an ion channel, can be assessed by measuring the resulting changes in intracellular calcium concentration upon activation.

References

- 1. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Developments of Gramine: Chemistry and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 17422-32-1: 5-Chloroindole | CymitQuimica [cymitquimica.com]

- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 5-Chlorogramine

This technical guide provides a detailed exploration of the spectroscopic properties of 5-chlorogramine, a halogenated derivative of the indole alkaloid gramine. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, identification, and analysis of indole-containing compounds. Herein, we delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this compound.

Introduction

This compound, systematically named (5-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine, is a synthetic compound of interest in medicinal chemistry due to the prevalence of the 5-chloroindole moiety in various biologically active molecules. Accurate and comprehensive structural characterization is a critical prerequisite for any further investigation of its biological properties. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of molecular structure and purity. This guide will provide an in-depth analysis of the expected spectroscopic data for this compound, drawing upon established principles and data from closely related analogs.

Molecular Structure and Key Features for Spectroscopic Analysis

A thorough understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound, presented below, highlights the key functional groups and proton/carbon environments that will be interrogated by NMR, IR, and MS.

Caption: Molecular Structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

-

Apply a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

-

Set the spectral width to encompass all expected carbon resonances (typically 0-160 ppm).

-

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the indole ring protons, the methylene bridge, and the N,N-dimethyl groups. The predicted chemical shifts (in ppm, relative to TMS) are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N1-H | ~8.1-8.3 | br s | 1H |

| C2-H | ~7.2-7.3 | s | 1H |

| C4-H | ~7.6-7.7 | d | 1H |

| C6-H | ~7.1-7.2 | dd | 1H |

| C7-H | ~7.3-7.4 | d | 1H |

| -CH₂- | ~3.5-3.6 | s | 2H |

| -N(CH₃)₂ | ~2.2-2.3 | s | 6H |

Interpretation and Rationale:

-

Indole N-H: The proton on the indole nitrogen is expected to be significantly deshielded, appearing as a broad singlet due to quadrupole broadening and potential hydrogen bonding.

-

Aromatic Protons (C4-H, C6-H, C7-H): The electron-withdrawing effect of the chlorine atom at the C5 position will influence the chemical shifts of the aromatic protons. C4-H is expected to be the most deshielded due to its proximity to the electron-donating nitrogen and its ortho position relative to the chloro substituent.

-

C2-H: The proton at the C2 position of the indole ring typically appears as a singlet.

-

Methylene and Dimethyl Protons: The methylene protons (-CH₂-) adjacent to the indole C3 and the dimethylamino group will appear as a singlet, as will the six equivalent protons of the two methyl groups (-N(CH₃)₂).

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~122-124 |

| C3 | ~112-114 |

| C3a | ~127-129 |

| C4 | ~119-121 |

| C5 | ~125-127 |

| C6 | ~122-124 |

| C7 | ~111-113 |

| C7a | ~134-136 |

| -CH₂- | ~54-56 |

| -N(CH₃)₂ | ~45-47 |

Interpretation and Rationale:

-

Indole Carbons: The chemical shifts of the indole carbons are influenced by the heteroatom and the chloro substituent. The C5 carbon, directly attached to the chlorine, will have its chemical shift influenced by the halogen's inductive effect.

-

Aliphatic Carbons: The methylene carbon (-CH₂-) and the dimethylamino carbons (-N(CH₃)₂) are expected in the aliphatic region of the spectrum.

Caption: Workflow for NMR data acquisition and analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

KBr Pellet: Mix a small amount of this compound with dry KBr powder and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the mid-infrared region (typically 4000-400 cm⁻¹).

Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 | N-H Stretch | Indole N-H |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2800 | C-H Stretch | Aliphatic C-H (-CH₂, -CH₃) |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

| ~1340 | C-N Stretch | Aryl-N (indole ring) |

| ~1240 | C-N Stretch | Aliphatic Amine |

| ~800 | C-Cl Stretch | Aryl-Cl |

Interpretation and Rationale:

-

N-H Stretch: A characteristic broad peak around 3400 cm⁻¹ is indicative of the N-H bond in the indole ring.

-

C-H Stretches: The spectrum will show absorptions for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).

-

Aromatic C=C Stretches: The presence of the indole ring will give rise to characteristic C=C stretching vibrations in the 1600-1470 cm⁻¹ region.

-

C-N and C-Cl Stretches: The C-N stretches of the indole and the dimethylamino group, as well as the C-Cl stretch, will be present in the fingerprint region of the spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) or Electron Impact (EI) are common ionization techniques. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, while EI is a hard ionization technique that causes extensive fragmentation.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

Expected Mass Spectrum

-

Molecular Ion: The molecular weight of this compound (C₁₁H₁₃ClN₂) is 208.69 g/mol . In ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 209.

-

Isotopic Pattern: Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak. The ratio of the M peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) will be approximately 3:1.

-

Major Fragment Ion: A key fragmentation pathway for gramine derivatives is the loss of the dimethylamino group. The most abundant fragment ion is typically formed by the cleavage of the C3-CH₂ bond, leading to the formation of a stable indolyl-methyl cation. For this compound, a major fragment would be expected at m/z 164, corresponding to the 5-chloro-3-methylindole cation.

Caption: Proposed fragmentation of this compound in MS.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The predicted data presented in this guide, based on established spectroscopic principles and analysis of related compounds, serves as a valuable reference for researchers working with this and similar indole derivatives. The careful application of these techniques is fundamental to ensuring the identity and purity of synthesized compounds, a critical step in the drug discovery and development pipeline.

An In-depth Technical Guide to the Solubility and Stability of Chlorpheniramine

Introduction

Chlorpheniramine (CPM), a first-generation alkylamine antihistamine, is a widely utilized active pharmaceutical ingredient (API) for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] Its efficacy is intrinsically linked to its physicochemical properties, which dictate its formulation, bioavailability, and stability. This guide provides a comprehensive technical overview of the solubility and stability of chlorpheniramine, offering critical insights for researchers, scientists, and drug development professionals. Understanding these core characteristics is paramount for the rational design of robust dosage forms and for ensuring the safety and efficacy of therapeutic products.

This document will delve into the solubility profile of chlorpheniramine in various solvent systems, a crucial factor for formulation development and analytical method design. Furthermore, it will explore the stability of chlorpheniramine under diverse environmental conditions, elucidating its degradation pathways and providing a foundation for establishing appropriate storage and handling protocols. The methodologies for assessing these parameters will be detailed, underscoring the importance of rigorous, self-validating experimental design.

I. Physicochemical Properties of Chlorpheniramine

Chlorpheniramine, chemically known as 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine, is a tertiary amino compound.[2] It is a member of the monochlorobenzenes and pyridines.[2] The maleate salt of chlorpheniramine is the commonly used form in pharmaceutical preparations.[3]

Table 1: Key Physicochemical Properties of Chlorpheniramine Maleate

| Property | Value | Reference |

| Molecular Formula | C20H23ClN2O4 | [3] |

| Molecular Weight | 390.9 g/mol | [3] |

| Appearance | Odorless white crystalline solid or white powder with a bitter taste. | [3] |

| pH (1% aqueous solution) | 4-5 | [3] |

| pKa (Strongest Basic) | 9.47 | [4] |

II. Solubility Profile of Chlorpheniramine

The solubility of an API is a critical determinant of its absorption and bioavailability. Chlorpheniramine maleate is described as being freely soluble in water, soluble in alcohol and chloroform, and slightly soluble in ether.[5]

Aqueous Solubility

The aqueous solubility of chlorpheniramine is pH-dependent due to its basic nature. In acidic solutions, where the amine groups are protonated, its solubility is enhanced. One study noted high drug absorption in a 0.1N HCl medium.[5] The solubility in water at 20°C is reported as 0.55 g/100 mL.[1]

Solubility in Organic Solvents

The solubility of chlorpheniramine in various organic solvents is a key consideration for extraction, purification, and the development of non-aqueous formulations. Methanol and acetonitrile are commonly used organic solvents in the mobile phase for High-Performance Liquid Chromatography (HPLC) analysis of chlorpheniramine.[6]

Table 2: Reported Solubility of Chlorpheniramine Maleate in Different Solvents at 25°C

| Solvent | Solubility (mg/mL) | Reference |

| Ethanol | 330 | [2] |

| Chloroform | 240 | [2] |

| Water | 160 | [2] |

| Methanol | 130 | [2] |

The use of cosolvents can significantly enhance the aqueous solubility of organic compounds.[7] For poorly water-soluble drugs, cosolvent systems are often employed in liquid dosage forms to achieve the desired therapeutic concentration.

Experimental Protocol for Solubility Determination

A robust understanding of solubility is underpinned by precise and reproducible experimental methodology. The following protocol outlines a standard approach for determining the equilibrium solubility of chlorpheniramine.

Caption: Workflow for determining the equilibrium solubility of chlorpheniramine.

Detailed Steps:

-

Preparation: Accurately weigh an excess amount of chlorpheniramine into a series of glass vials.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, ethanol, buffered solutions) to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitation is crucial to ensure thorough mixing and facilitate the dissolution process.

-

Sampling: At predetermined time intervals, withdraw an aliquot of the suspension.

-

Filtration: Immediately filter the aliquot through a suitable membrane filter (e.g., 0.45 µm PTFE) to separate the undissolved solid from the saturated solution.

-

Analysis: Analyze the clear filtrate for the concentration of dissolved chlorpheniramine using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[8][9]

-

Data Analysis: Plot the concentration of chlorpheniramine as a function of time. The concentration will increase and eventually plateau, indicating that equilibrium has been reached.

-

Equilibrium Solubility: The concentration at the plateau represents the equilibrium solubility of chlorpheniramine in that solvent at the specified temperature.

III. Stability of Chlorpheniramine

The chemical stability of an API is a critical quality attribute that can impact its safety and efficacy. Degradation of chlorpheniramine can lead to a loss of potency and the formation of potentially harmful impurities.

Factors Affecting Stability

Several environmental factors can influence the stability of chlorpheniramine, including temperature, pH, and light.

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[10] Most medications, unless otherwise specified, should be stored at a controlled room temperature between 59 and 77 degrees Fahrenheit (15°C to 25°C).[11][12] One study on cough syrups containing chlorpheniramine maleate found that at 25°C, the decomposition rate was 1% in each sample, while at 60°C, the deterioration rate was significantly higher.[13]

-

pH: The stability of chlorpheniramine is highly dependent on the pH of the solution. The same study on cough syrups demonstrated that chlorpheniramine maleate is highly stable in acidic conditions.[13] As the pH increased to 7.0 and 8.0, the degradation rate also increased.[13]

-

Light: Exposure to light can induce photodegradation of sensitive compounds.[2] It is generally recommended to store medications away from direct sunlight.[11] The study on cough syrups also indicated that sunlight affects the concentration of chlorpheniramine maleate to some extent.[13]

Degradation Pathways

While specific degradation pathways for 5-chlorogramine are not detailed in the provided search results, general degradation mechanisms for pharmaceutical compounds include oxidation, hydrolysis, and photolysis.[10] For chlorinated compounds, oxidative dechlorination can be a potential degradation pathway.[14] The presence of a tertiary amine in the chlorpheniramine structure suggests that oxidation could be a relevant degradation route.

Stability-Indicating Analytical Methods

To accurately assess the stability of chlorpheniramine, a stability-indicating analytical method is essential. Such a method must be able to separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[6][9]

Caption: Workflow for a forced degradation study of chlorpheniramine.

Experimental Protocol for a Forced Degradation Study:

-

Sample Preparation: Prepare solutions of chlorpheniramine in appropriate solvents.

-

Stress Conditions: Expose the solutions to a range of forced degradation conditions to generate potential degradation products. These conditions typically include:

-

Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1N HCl) at an elevated temperature.

-

Basic Hydrolysis: Treatment with a strong base (e.g., 0.1N NaOH) at an elevated temperature.

-

Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Heating the solid drug or a solution at a high temperature.

-

Photodegradation: Exposing a solution to UV or fluorescent light.

-

-

Analysis: Analyze the stressed samples at various time points using a developed HPLC method. A suitable control sample (unstressed) should also be analyzed.

-

Method Validation: The HPLC method should be validated to demonstrate that it is stability-indicating. This involves ensuring that the degradation products are well-resolved from the parent drug peak and from each other. Peak purity analysis using a photodiode array (PDA) detector can confirm that the parent peak is free from co-eluting impurities.

-

Degradant Identification: If significant degradation is observed, the degradation products can be further characterized using techniques such as mass spectrometry (MS) to elucidate their structures.[15]

IV. Recommendations for Handling and Storage

Based on the available stability data, the following general recommendations should be followed for the handling and storage of chlorpheniramine and its formulations to ensure its integrity:

-

Temperature: Store at a controlled room temperature, typically between 15°C and 25°C (59°F to 77°F), unless otherwise specified by the manufacturer.[11][12]

-

Light: Protect from light by storing in light-resistant containers.[2]

-

pH: For liquid formulations, maintaining an acidic pH can enhance stability.[13]

-

Packaging: Store in well-closed containers to protect from moisture and contamination.[12]

V. Conclusion

A thorough understanding of the solubility and stability of chlorpheniramine is fundamental for the successful development of safe, effective, and stable pharmaceutical products. This guide has provided a detailed overview of these critical physicochemical properties, supported by established scientific literature. The experimental protocols outlined herein offer a framework for the rigorous evaluation of these parameters, enabling researchers and formulation scientists to make informed decisions throughout the drug development lifecycle. Adherence to proper handling and storage conditions is crucial to preserve the quality and therapeutic efficacy of chlorpheniramine-containing medicines.

References

- 1. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 2. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chlorpheniramine Maleate | C20H23ClN2O4 | CID 5281068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound Chlorpheniramine (FDB022759) - FooDB [foodb.ca]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. ijrpr.com [ijrpr.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Medication Storage Temperature Guidelines - What is Safe? [baystatehealth.org]

- 12. Temperature-Sensitive Drugs List + Storage Guidelines | Varcode [varcode.com]

- 13. actapharmsci.com [actapharmsci.com]

- 14. Degradation of 2,4,5-trichlorophenol by the lignin-degrading basidiomycete Phanerochaete chrysosporium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PMC [pmc.ncbi.nlm.nih.gov]

Halogenated Indoles: A Strategic Pillar in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved drugs.[1][2][3] From the anti-inflammatory indomethacin to the blockbuster antipsychotics, the indole framework consistently provides a versatile template for interacting with diverse biological targets.[4] However, the true power of this scaffold is often unlocked through strategic chemical modification. Among the most impactful of these modifications is halogenation—the precise introduction of fluorine, chlorine, bromine, or iodine atoms.

This guide provides an in-depth exploration of halogenated indoles, moving beyond a simple catalog of compounds to explain the fundamental principles and strategic rationale behind their use in drug design. We will dissect the profound influence of halogens on molecular properties, explore robust synthetic methodologies, and examine how these concepts translate into successful therapeutic agents.

The Transformative Impact of Halogenation on Indole Scaffolds

Halogenation is far more than a tool for simply increasing molecular weight or lipophilicity. It is a nuanced strategy for fine-tuning a molecule's entire pharmacological profile, influencing its interaction with a target (pharmacodynamics) and its journey through the body (pharmacokinetics).

The introduction of a halogen atom can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Lipophilicity and Permeability: Halogens are lipophilic, and their addition generally increases a compound's LogP value. This enhancement can improve membrane permeability and absorption. However, the effect is graded (F < Cl < Br < I), allowing for precise control.

-

Metabolic Stability: A common vulnerability of drug candidates is metabolic attack by cytochrome P450 enzymes, often at electron-rich aromatic positions. Introducing a halogen, particularly the strongly electron-withdrawing fluorine, can shield these positions from oxidative metabolism, thereby increasing the drug's half-life. For instance, fluorination at the 6-position of a 3-piperidinylindole series was shown to enhance metabolic stability.[5]

-

Acidity (pKa): The high electronegativity of halogens, especially fluorine, can significantly lower the pKa of nearby acidic or basic functional groups.[5] This modulation can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, receptor binding, and cell penetration.

The following table summarizes the general effects of different halogens on key molecular properties.

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) | Rationale & Causality |

| Size (van der Waals radius, Å) | 1.47 | 1.75 | 1.85 | 1.98 | Size influences steric interactions within a binding pocket. Iodine's large size can provide significant van der Waals contacts but may also lead to steric clashes. |

| Electronegativity (Pauling scale) | 3.98 | 3.16 | 2.96 | 2.66 | High electronegativity (F, Cl) creates strong dipoles and can block metabolic oxidation. It also lowers the pKa of nearby functional groups.[5] |

| Lipophilicity Contribution (π) | +0.14 | +0.71 | +0.86 | +1.12 | Increasing lipophilicity can enhance membrane permeability and binding to hydrophobic pockets, but excessive lipophilicity can lead to poor solubility and off-target effects. |

| Halogen Bond Donor Strength | Weak/Negligible | Moderate | Strong | Strongest | The ability to act as a Lewis acid and form halogen bonds increases with the size and polarizability of the halogen atom.[6] |

Halogens directly participate in and enhance the binding of a drug to its target protein.

-

Hydrophobic and van der Waals Interactions: As shown in the table above, the increasing size of halogens provides more surface area for productive van der Waals contacts within hydrophobic binding pockets.

-

Halogen Bonding: A pivotal, yet often underappreciated, interaction is the halogen bond.[6][7] Contrary to the traditional view of halogens as purely electronegative, heavier halogens (Cl, Br, I) possess an electropositive region on their outermost surface, known as a σ-hole.[7] This region can act as a Lewis acid, forming a highly directional, noncovalent interaction with a Lewis base (e.g., a backbone carbonyl oxygen or a nitrogen atom in an amino acid side chain) in the protein binding site.[6] These interactions can be surprisingly strong, with I···O contacts contributing 14.2–17.6 kJ/mol to binding energy, comparable to some hydrogen bonds.[6] The strategic placement of a bromine or iodine atom on an indole ring can therefore anchor a ligand in a binding pocket with high specificity and affinity.[7]

Strategic Synthesis of Halogenated Indoles

The regioselective introduction of halogens onto the indole scaffold is a critical step in drug development. The choice of methodology depends on the desired position of the halogen, the stability of the starting material, and the need for scalable, environmentally friendly processes.

Workflow for Lead Optimization via Halogenation